![molecular formula C20H20F3N3O3S B2439119 (4-(3-Methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanon CAS No. 2034381-26-3](/img/structure/B2439119.png)
(4-(3-Methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone is a compound of interest in various fields of scientific research. This compound features a complex molecular structure that combines multiple functional groups, making it an intriguing subject for chemists and researchers alike. Its unique chemical framework presents possibilities for diverse chemical reactions and applications in different scientific domains.
Wissenschaftliche Forschungsanwendungen
Chemistry
Acts as an intermediate in the synthesis of more complex molecules.
Utilized in studies of reaction mechanisms and structure-activity relationships.
Biology and Medicine
Investigated for potential biological activity, including antibacterial and antifungal properties.
Industry
Used in material science for creating specialized polymers and other advanced materials.
Applications in agriculture as a potential component in pesticides or herbicides.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Step 1: : Synthesis of the (2-(trifluoromethyl)phenyl)methanone backbone is typically initiated via Friedel-Crafts acylation. This process involves the reaction of (trifluoromethyl)benzene with an appropriate acyl chloride, catalyzed by aluminum chloride (AlCl₃).
Step 2: : The piperidin-1-yl group is introduced through nucleophilic substitution, where piperidine reacts with an appropriate intermediate.
Step 3: : To attach the (3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl) moiety, a cyclization reaction is often employed, involving sulfur sources and appropriate oxidizing agents to achieve the final structure.
Industrial Production Methods
Large-scale production follows similar synthetic routes with adjustments for scalability and efficiency. Optimizing reaction conditions for yield, purity, and cost-effectiveness is critical in an industrial setting. Techniques such as continuous flow reactors and advanced purification methods are often utilized.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation and Reduction: : The compound can undergo oxidation and reduction reactions, particularly involving the sulfur and nitrogen atoms in its structure.
Substitution Reactions: : Nucleophilic and electrophilic substitution reactions are common, especially involving the piperidine and phenyl groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Major Products
The reactions typically result in modified versions of the original compound, often with alterations in the functional groups while maintaining the core structure.
Wirkmechanismus
The mechanism by which (4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone exerts its effects is primarily through interactions with specific molecular targets:
Molecular Targets and Pathways
Interacts with enzymes and receptors in biological systems, potentially inhibiting or activating specific pathways.
The presence of trifluoromethyl and other electron-withdrawing groups enhances its binding affinity to certain targets.
Vergleich Mit ähnlichen Verbindungen
Comparison with Other Compounds
Compared to simpler benzothiadiazole derivatives, this compound exhibits enhanced stability and reactivity due to its additional functional groups.
Unique Properties
The combination of piperidine and trifluoromethyl groups confers unique chemical and biological properties, distinguishing it from other related compounds.
List of Similar Compounds
(4-chloro-2-(trifluoromethyl)phenyl)methanone
(4-(benzo[c][1,2,5]thiadiazol-1-yl)piperidin-1-yl)(phenyl)methanone
(4-(benzothiazol-2-yl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone
Now you have a detailed overview of this fascinating compound, spanning its synthesis, reactions, applications, and more. What else can I help you explore?
Eigenschaften
IUPAC Name |
[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N3O3S/c1-24-17-8-4-5-9-18(17)26(30(24,28)29)14-10-12-25(13-11-14)19(27)15-6-2-3-7-16(15)20(21,22)23/h2-9,14H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCLJLBWEFNBUIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)C(=O)C4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B2439040.png)
![2-((5-(2-(Benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2439041.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-2,4-dimethyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2439042.png)
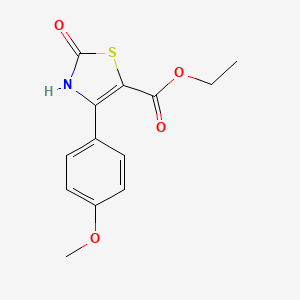

![2-({2-[(cyclohexylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2439045.png)
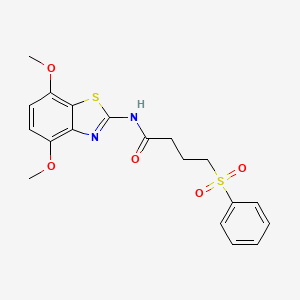
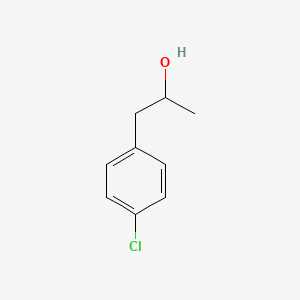
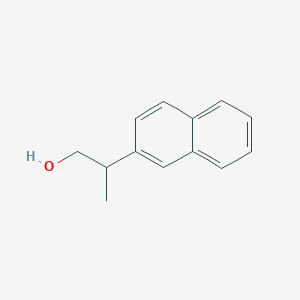
![6-tert-butyl-2-(3-chlorophenyl)-8-hydroxy-2H,3H-chromeno[2,3-c]pyrazol-3-one](/img/structure/B2439050.png)
![2-[5-(Aminomethyl)-1,3,4-thiadiazol-2-yl]ethanol;dihydrochloride](/img/structure/B2439051.png)
![N-[(3-chloro-4-fluorophenyl)methyl]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B2439052.png)
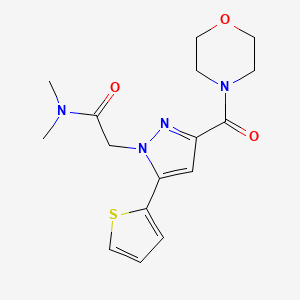
![(Z)-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide](/img/structure/B2439055.png)
